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Repotrectinib Dosing Protocol Overview

Repotrectinib (AUGTYRO) is an oral next-generation tyrosine kinase inhibitor (TKI) indicated for adult

patients with locally advanced or metastatic ROS1-positive non-small cell lung cancer (NSCLC) and for

adult and pediatric patients (≥12 years) with advanced NTRK-positive solid tumors [1] [2].

The standard dosing protocol, established as the Recommended Phase 2 Dose (RP2D) in the TRIDENT-1

trial, is designed to maximize efficacy while managing initial adverse events [3] [4].

Parameter Specification

| Indications | • ROS1-positive metastatic NSCLC (Adults) [5] [2] • NTRK-positive solid tumors (Adults &

Pediatrics ≥12 years) [6] [2] | | Recommended Dosage | Initial Dose: 160 mg orally, once daily for 14 days

[5] [6]. Maintenance Dose: 160 mg orally, twice daily starting on Day 15 [5] [6]. | | Administration | •

Administer with or without food [3] [5]. • Swallow capsules whole; do not open, crush, or chew [5] [6]. •

Avoid grapefruit and grapefruit juice [5] [6]. | | Dose Modification for ARs | First Reduction: 120 mg once

or twice daily [5] [6]. Second Reduction: 80 mg once or twice daily [5] [6]. |
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The following section details the key experimental methodologies and resulting efficacy data that support the

recommended dosing regimen.

Clinical Trial Design: TRIDENT-1

The TRIDENT-1 study (NCT03093116) is a pivotal, global, single-arm, open-label, phase 1/2 trial that

established the safety and efficacy of repotrectinib [7] [4].

Objective: To evaluate the antitumor activity and safety of repotrectinib in patients with advanced
ROS1-positive NSCLC and NTRK-positive solid tumors [4].

Phase 1 (Dose Escalation): Determined the Recommended Phase 2 Dose (RP2D) of 160 mg QD
for 14 days, followed by 160 mg BID [7] [4].

Phase 2 (Dose Expansion): Enrolled specific cohorts to assess efficacy at the RP2D [4].
Key Endpoints:

Primary: Confirmed Objective Response Rate (ORR) by Blinded Independent Central Review
(BICR) using RECIST v1.1 [7] [4].

Secondary: Duration of Response (DOR), Progression-Free Survival (PFS), and Intracranial
ORR (icORR) [7] [4].

Inclusion Criteria: Patients with locally advanced/metastatic ROS1-positive NSCLC; ECOG
performance status ≤1; measurable disease [4].

Exclusion Criteria: Symptomatic brain metastases [4].

The workflow of the TRIDENT-1 trial is summarized in the diagram below.
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TRIDENT-1 Trial
(Phase 1/2, Open-Label)

Phase 1: Dose Escalation
Determine RP2D

Recommended Phase 2 Dose (RP2D)
160 mg QD (14 days) → 160 mg BID

Phase 2: Dose Expansion
Efficacy Cohorts

Cohorts:
• ROS1+ TKI-Naïve

• ROS1+ TKI-Pretreated
• NTRK+ Solid Tumors

Primary Endpoint:
Objective Response Rate (ORR)

Secondary Endpoints:
Duration of Response (DOR)

Progression-Free Survival (PFS)
Intracranial ORR

Click to download full resolution via product page

Efficacy Data from TRIDENT-1
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Exposure-response analyses from TRIDENT-1 confirm that the RP2D regimen provides optimal efficacy.

The 160 mg QD/BID schedule demonstrated improved ORR and PFS compared to a continuous 160 mg QD

schedule, with minimal increase in adverse events across different food conditions [3].

The table below summarizes the efficacy outcomes for the key patient populations in the trial.

Patient Population
Confirmed
ORR, % (95%
CI)

Median DOR
(95% CI)

Median PFS
(95% CI)

Intracranial ORR (icORR)
in Patients with
Measurable CNS Mets

ROS1+ NSCLC
(TKI-Naïve) (n=71)

79% (68-88) [7] 34.1 months
(25.6-NE) [7]

35.7 months
(27.4-NE) [7]

8 of 9 patients (89%) [7] [8]

ROS1+ NSCLC (1
Prior TKI) (n=56)

38% (25-52) [7] 14.8 months
(7.6-NE) [7]

9.0 months
(6.8-19.6) [7]

5 of 13 patients (38%) [8]

NTRK+ Solid
Tumors (TKI-Naïve)
(n=40)

58% (41-73) [2] Not Estimable
[2]

Data Not
Reported

Data Not Reported

NTRK+ Solid
Tumors (TKI-
Pretreated) (n=48)

50% (35-65) [2] 9.9 months

(7.4-13.0) [2]

Data Not

Reported

Data Not Reported

ORR: Objective Response Rate; DOR: Duration of Response; PFS: Progression-Free Survival; CI:

Confidence Interval; NE: Not Estimable; CNS Mets: Central Nervous System Metastases.

Pharmacokinetic and Exposure-Response Protocol

A study explored the relationship between drug exposure and clinical outcomes to optimize dosing [3].

Analytical Method: Exposure-response (E-R) analysis using clinical data from the TRIDENT-1 trial
[3].

Efficacy Metrics: Objective Response Rate (ORR) was assessed using logistic regression based on
average drug exposure during the first 56 days. Progression-Free Survival (PFS) was analyzed using

Cox proportional hazards models with time-varying cumulative exposure [3].
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Safety Metrics: Five key safety indicators (Grade ≥2 dizziness, Grade ≥2 anemia, Grade ≥3

treatment-emergent AEs, etc.) were analyzed using time-to-event Cox models [3].
Comparison: Model-predicted outcomes for the 160 mg QD/BID regimen were compared against a

continuous 160 mg QD regimen under various food-intake conditions [3].
Findings: The 160 mg QD/BID regimen provided improved ORR and PFS with a minimal increase in

adverse events. Food status (fed or fasted) had minimal impact, supporting flexible administration [3].

Detailed Dose Modification Protocol

Dose modifications are critical for managing adverse reactions (ARs). The following table outlines specific

management protocols based on AR grade and type [5] [6].

Adverse Reaction Grade Recommended Management

Central Nervous System
Effects (e.g., dizziness)

Intolerable Grade 2 Withhold until ≤Grade 1. Resume at same or

reduced dose [5] [6].

Grade 3 Withhold until ≤Grade 1. Resume at a reduced

dose [5] [6].

Grade 4 Permanently discontinue [5] [6].

Interstitial Lung Disease
(ILD)/Pneumonitis

Any Grade Withhold if suspected. Permanently discontinue if
confirmed [5] [6].

Hepatotoxicity Grade 3 Withhold until ≤Grade 1. Resume at same dose if
resolves in ≤4 weeks; reduce for recurrent events

[6].

Grade 4 Withhold until ≤Grade 1. Resume at reduced

dose if resolves in ≤4 weeks. Permanently
discontinue if not resolved in 4 weeks [6].

ALT/AST >3x ULN
with Bilirubin >1.5x

ULN

Permanently discontinue [5] [6].
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Adverse Reaction Grade Recommended Management

CPK Elevation >5 x ULN Withhold until ≤2.5x ULN. Resume at same dose
[5] [6].

>10 x ULN or 2nd
occurrence >5x

ULN

Withhold until ≤2.5x ULN. Resume at a reduced
dose [5] [6].

Hyperuricemia Grade 3 or 4 Withhold until improvement. Resume at same or

reduced dose [5] [6].

Pre-treatment and Monitoring Requirements

Adherence to pre-treatment and monitoring guidelines is essential for patient safety.

Pre-treatment Testing:
Genomic Testing: Confirm ROS1 rearrangements in tumor specimens for NSCLC and
NTRK1/2/3 gene fusions for solid tumors prior to initiation [6] [8].

Laboratory Tests: Obtain liver function tests (ALT, AST, bilirubin) and uric acid level [5] [6].
Concomitant Medications: Discontinue strong and moderate CYP3A inhibitors for 3-5

elimination half-lives before starting repotrectinib [5] [6].
Ongoing Monitoring:

Liver Function Tests: Every 2 weeks for the first month, then monthly thereafter and as
clinically indicated [5] [6].

Serum CPK: Every 2 weeks for the first month, then periodically as needed [5].
Uric Acid: Monitor periodically [5].

Pulmonary Symptoms: Continuously monitor for new or worsening symptoms indicative of
ILD/pneumonitis [5] [6].

Mechanism of Action and Scientific Rationale

Repotrectinib's dosing is underpinned by its unique pharmacologic profile.

Mechanism of Action: Repotrectinib is a potent inhibitor of the ROS1, TRKA, TRKB, and TRKC
tyrosine kinases [9] [1]. It binds to the kinase domains, preventing phosphorylation and
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hyperactivation, thereby inhibiting downstream signaling pathways that drive cell proliferation and

survival [9] [10].
Rationale for Dosing Schedule: The two-step dosing (160 mg QD for 14 days, then 160 mg BID) is

designed to achieve effective drug exposure while allowing patients to acclimate to common
neurological side effects like dizziness, potentially improving long-term tolerability and adherence [3]

[10]. Exposure-response analysis confirms this regimen maximizes efficacy with a manageable safety
profile [3].

The mechanism of repotrectinib and its role in the signaling pathway is illustrated below.
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Conclusion
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The repotrectinib dosing protocol of 160 mg once daily for 14 days followed by 160 mg twice daily is a

robust, data-driven regimen supported by extensive clinical evidence. Its design optimally balances high

efficacy—including notable intracranial activity—with a manageable safety profile, facilitated by clear dose

modification guidelines. This protocol provides a solid foundation for clinical application and future research

in targeted cancer therapy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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